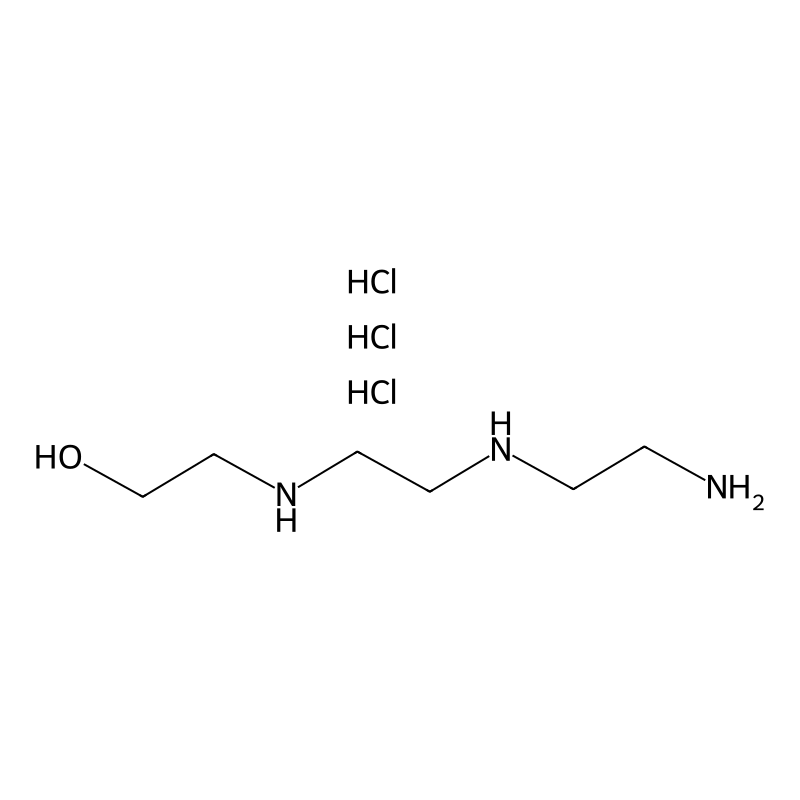

2-((2-((2-Aminoethyl)amino)ethyl)amino)ethan-1-ol trihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-((2-((2-Aminoethyl)amino)ethyl)amino)ethan-1-ol trihydrochloride, commonly referred to as 2-(2-Aminoethylamino)ethanol, is a chemical compound with the molecular formula C4H12N2O and a molecular weight of 104.15 g/mol. It exists as a colorless to yellowish liquid with an ammonia-like odor and is hygroscopic in nature, meaning it readily absorbs moisture from the air . This compound is classified as an amine and an alcohol, which allows it to participate in various

As an amine, 2-(2-Aminoethylamino)ethanol can undergo several reactions:

- Acid-Base Reactions: It acts as a base and can neutralize acids, producing salts and releasing heat in an exothermic reaction. The heat evolved during these reactions is largely independent of the strength of the amine as a base .

- Reactivity with Isocyanates and Halogenated Organics: The compound may react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides, which can lead to potentially hazardous situations .

- Combustion: When combusted, it produces toxic oxides of nitrogen, highlighting its potential hazards in industrial applications .

Research indicates that 2-(2-Aminoethylamino)ethanol exhibits low acute toxicity based on animal studies following oral exposure. It has been noted for causing mild skin irritation upon contact and more severe eye irritation . Furthermore, studies have suggested that this compound may act as a skin sensitizer due to its ability to provoke immune responses when applied topically .

The metabolic fate of this compound shows that a significant portion is excreted unchanged in urine following administration. This suggests limited biotransformation in the body .

The synthesis of 2-(2-Aminoethylamino)ethanol typically involves:

- Alkylation of Ethylenediamine: Ethylenediamine can be reacted with ethylene oxide or chloroethanol under controlled conditions to yield the desired aminoalcohol structure.

- Hydrolysis of N-Alkylated Amines: Another method involves hydrolyzing N-alkylated derivatives of ethylenediamine to produce 2-(2-Aminoethylamino)ethanol.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

2-(2-Aminoethylamino)ethanol is utilized in various industries due to its versatile properties:

- Chemical Intermediate: It serves as a precursor in the synthesis of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners .

- Textile Industry: Employed in textile finishing compounds as antifuming agents and dyestuffs.

- Pharmaceuticals: Investigated for potential applications in medicinal chemistry due to its biological activity.

Interaction studies have primarily focused on the compound's reactivity with other chemicals and its biological effects. Notably:

- Skin Sensitization Studies: These studies have shown that 2-(2-Aminoethylamino)ethanol can induce skin sensitization in laboratory animals when applied topically at certain concentrations .

- Metabolic Studies: Research into its metabolic pathways indicates that it is primarily excreted unchanged, suggesting limited metabolic conversion which could influence its biological effects .

Several compounds share structural similarities with 2-(2-Aminoethylamino)ethanol. Here are some notable examples:

| Compound Name | Molecular Formula | Similarities |

|---|---|---|

| 2-Aminoethylamine | C2H8N2 | Basic amine functionality |

| N-(Hydroxyethyl)ethylenediamine | C4H12N2O | Similar structure and functional groups |

| 2-(Aminoethyl)(methyl)amino)ethanol | C6H16N2O | Contains additional methyl group |

| 2,2'-((2-Aminoethyl)azanediyl)diethanol | C6H16N2O | Extended chain length with similar amine groups |